Menthyl anthranilate

Structure

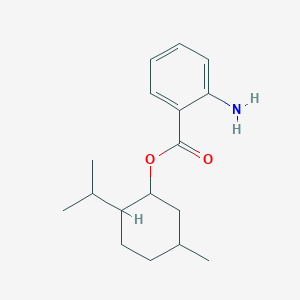

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXAGEOHPCXXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047895 | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

177-179 ºC | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134-09-8 | |

| Record name | Menthyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradimate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Beschreibung

Contextualization within Aminobenzoate Esters Research

Menthyl anthranilate belongs to the family of aminobenzoate esters, which are characterized by an amino group (-NH₂) and an ester group (-COOR) attached to a benzene (B151609) ring. This structural class of compounds is a focal point of research due to their diverse applications, particularly as UV filters in sunscreen formulations. chemicalbook.com this compound is specifically an ester of anthranilic acid (2-aminobenzoic acid). jmb.or.kr Research in this area often involves comparing the properties and efficacy of different aminobenzoate esters, with variations in the alcohol-derived (alkoxy) portion of the ester. For instance, studies compare this compound with its simpler precursor, methyl anthranilate, to understand how the bulky menthyl group influences its photophysical and chemical behavior. researchgate.net

Significance in Advanced Chemical and Biological Systems

The significance of this compound extends to its role in advanced chemical and biological systems. It is primarily recognized for its function as a broad-spectrum UV filter, absorbing radiation in the UVB and portions of the UVA spectrum. chemicalbook.com This property makes it a valuable component in the formulation of sunscreens and other photoprotective products. Beyond its use in cosmetics, the aminobenzoate scaffold is a subject of interest for its biological activities. For example, research into related compounds like methyl anthranilate has explored their potential antimicrobial and antioxidant properties.

Evolution of Research Perspectives on this compound

Historically, research on this compound was heavily focused on its synthesis and its application as a fragrance component and a UV absorber in cosmetics. google.com A 1939 patent described a process for its preparation and noted its high boiling point and stability as valuable characteristics for a perfume fixative. google.com Over time, the research perspective has broadened considerably. Modern studies now delve into the intricate details of its photophysics, employing techniques like time-resolved ion yield spectroscopy and transient electronic absorption spectroscopy to understand its excited-state dynamics and photoprotective mechanisms at a molecular level. researchgate.net There is also a growing interest in developing more sustainable and efficient methods for synthesizing anthranilate esters, including biocatalytic and metabolic engineering approaches. jmb.or.krpnas.org

Advanced Synthesis and Production Methodologies

Chemo-Synthetic Pathways and Process Optimization

The chemical synthesis of menthyl anthranilate has traditionally relied on methods such as the esterification of anthranilic acid with menthol (B31143) or the transesterification of a more volatile anthranilate ester. Recent advancements have focused on optimizing these pathways through novel catalytic systems and process intensification.

The shift from homogeneous to heterogeneous catalysis in esterification reactions is a key trend, aimed at simplifying catalyst separation and reducing environmental impact. While research directly focused on heterogeneous catalysis for this compound synthesis is limited, extensive studies on the analogous synthesis of methyl anthranilate provide significant insights.

Conventional production methods for anthranilate esters often employ homogeneous acid catalysts like sulfuric acid or hydrogen chloride. wikipedia.org These processes, however, are fraught with challenges, including the need for large quantities of the catalyst to neutralize the basic amine group of anthranilic acid, leading to significant salt waste upon neutralization. thieme-connect.comthieme-connect.com The use of heterogeneous catalysts offers a more environmentally benign alternative.

A variety of solid acid catalysts have been investigated for the esterification of anthranilic acid with methanol (B129727) to produce methyl anthranilate. thieme-connect.comthieme-connect.comresearchgate.net These include:

Ion-exchange resins: Amberlyst-15 and Indion-130 have been identified as highly effective catalysts for this reaction. thieme-connect.comthieme-connect.comresearchgate.net

Acid-treated clays: Materials such as Filtrol-24 and K10 have been explored. thieme-connect.comresearchgate.net

Zeolites: ZSM-5 has been tested, though it was found to be ineffective for methyl anthranilate synthesis under the studied conditions. thieme-connect.comresearchgate.net

Heteropolyacids: Dodecatungstophosphoric acid has also been investigated but showed no catalytic activity for this specific esterification. thieme-connect.comresearchgate.net

A patented process for producing this compound involves the transesterification of methyl anthranilate with menthol. google.com This reaction is catalyzed by a sodium alcoholate, such as sodium mentholate, prepared by reacting sodium metal with menthol in a solvent like anhydrous methanol. google.com The process involves heating the reactants under reduced pressure to distill off the methanol, followed by the distillation of the desired this compound. google.com

| Catalyst Type | Examples | Effectiveness in Anthranilate Ester Synthesis | Source(s) |

|---|---|---|---|

| Ion-Exchange Resins | Amberlyst-15, Indion-130 | Highly effective for methyl anthranilate synthesis. | thieme-connect.com, researchgate.net, thieme-connect.com |

| Acid-Treated Clays | Filtrol-24, K10 | Investigated for methyl anthranilate synthesis. | thieme-connect.com, researchgate.net |

| Zeolites | ZSM-5 | Ineffective for methyl anthranilate synthesis. | thieme-connect.com, researchgate.net |

| Heteropolyacids | Dodecatungstophosphoric acid | Ineffective for methyl anthranilate synthesis. | thieme-connect.com, researchgate.net |

| Alkali Metal Alcoholates | Sodium mentholate | Effective for transesterification to this compound. | google.com |

A continuous-flow process for the synthesis of methyl anthranilate from phthalimide (B116566) has been successfully developed using a microchannel reactor. aidic.itcetjournal.it This method integrates the Hofmann rearrangement and esterification steps into a continuous process. aidic.it Compared to the traditional semi-batch process, the microchannel reactor approach resulted in a 5.1% increase in yield and a 1.2% increase in purity, achieving a yield of 80.3% and a purity of 98.5%. aidic.itcetjournal.it The optimized conditions for this continuous process were a molar ratio of phthalimide to sodium hypochlorite (B82951) to methanol of 1:1.1:3.7, a reaction temperature of 0°C, and a residence time of 97 seconds. aidic.itcetjournal.it This continuous method is noted for being safer, more efficient, and more energy-saving. aidic.itcetjournal.it

| Parameter | Semi-Batch Process | Continuous Microchannel Process | Source(s) |

|---|---|---|---|

| Yield | 75.2% | 80.3% | aidic.it, cetjournal.it |

| Purity | 97.3% | 98.5% | aidic.it, cetjournal.it |

| Reaction Time | Longer | 97 seconds | aidic.it, cetjournal.it |

| Methanol Consumption | Higher | Reduced by 32.7% | aidic.it |

Understanding the reaction mechanism and potential byproduct formation is crucial for optimizing industrial synthesis. In the synthesis of methyl anthranilate via the Hofmann rearrangement of phthalimide, a key byproduct has been identified as 2-cyanobenzoic acid. thieme-connect.com The formation of this byproduct is attributed to the degradation of haloamines, which can form when an excess of sodium hypochlorite is used. thieme-connect.com

The industrial synthesis of anthranilate esters can also be complicated by side reactions when using certain catalysts. For instance, the use of hydrogen chloride as a catalyst can lead to the formation of alkyl chlorides, while sulfuric acid can promote the formation of dialkyl ethers. wikipedia.org These byproducts are generally undesirable and can pose safety risks. wikipedia.org

In the transesterification reaction to produce this compound, the primary byproducts would be the alcohol from the starting ester (e.g., methanol if starting from methyl anthranilate). The efficiency of removing this byproduct is critical to driving the equilibrium towards the desired product.

Biotechnological and Biocatalytic Production Routes

Biotechnological and biocatalytic methods represent a promising frontier for the production of fine chemicals, offering the potential for sustainable processes with high selectivity.

While there is no specific research on the fermentative production of this compound, significant strides have been made in the microbial production of methyl anthranilate from glucose using metabolically engineered strains of Escherichia coli and Corynebacterium glutamicum. pnas.orgnih.gov These studies provide a blueprint for the potential future development of microbial routes to other anthranilate esters.

A synthetic metabolic pathway derived from plants was introduced into both E. coli and C. glutamicum to enable the production of methyl anthranilate. pnas.orgnih.gov The key enzyme in this pathway is anthranilic acid methyltransferase (AAMT1), which catalyzes the methylation of anthranilic acid. pnas.org Production was optimized by fine-tuning the expression of AAMT1, increasing the metabolic flux towards the precursor anthranilic acid, and enhancing the availability of the cofactor S-adenosyl-l-methionine (SAM). pnas.orgnih.gov

To overcome the toxicity of the product, a two-phase extractive fermentation system was developed using tributyrin (B1683025) as a solvent to recover the methyl anthranilate in situ. nih.gov In fed-batch cultures, the engineered E. coli and C. glutamicum strains produced 4.47 g/L and 5.74 g/L of methyl anthranilate, respectively. nih.gov A major byproduct in this process is the accumulation of unreacted anthranilic acid. pnas.org

| Engineered Microorganism | Key Engineering Strategies | Final Titer (g/L) | Source(s) |

|---|

| Escherichia coli | - Introduction of plant-derived AAMT1

Enzymatic synthesis offers a green alternative to chemical catalysis. While microbial and enzymatic methods for producing methyl anthranilate have been explored, they are often limited by low yields and the formation of byproducts. pnas.orgresearchgate.net One approach that has been investigated is the N-demethylation of N-methyl methyl anthranilate to produce methyl anthranilate using the bacterium Bacillus megaterium. researchgate.net This process achieved a maximal productivity of 70 mg/L/day without the formation of byproducts. researchgate.net

The direct enzymatic esterification of anthranilic acid to form anthranilate esters is another potential route. The biosynthesis of methyl anthranilate in plants involves the enzyme anthraniloyl-CoA:methanol acyltransferase, which catalyzes the reaction between anthraniloyl-CoA and methanol. researchgate.net This suggests that similar enzymatic strategies could be developed for the synthesis of this compound, potentially using a lipase (B570770) or a specialized acyltransferase capable of accommodating the bulky menthol substrate. However, specific research in this area for this compound is currently lacking.

Photophysical Chemistry and Excited State Dynamics of Menthyl Anthranilate

Ultrafast Spectroscopy for Excited State Dynamics Elucidation

The intricate photophysical and photochemical processes that follow the absorption of ultraviolet (UV) radiation by menthyl anthranilate are critical to understanding its function as a sunscreen agent. Ultrafast spectroscopy techniques are instrumental in mapping the energy dissipation pathways that occur on femtosecond (10-15 s) to picosecond (10-12 s) timescales. rsc.org These methods provide a real-time view of the excited state dynamics, revealing the sequence of events from initial photoexcitation to the eventual return to the ground state.

Time-Resolved Photoelectron Spectroscopy Applications

Time-resolved photoelectron spectroscopy (TR-PES) has been employed to investigate the ultrafast photodynamics of methyl anthranilate (MA), the precursor to this compound (MenA), providing insights into the mechanisms that underpin its photoprotective capabilities. nih.gov In these experiments, a pump laser pulse excites the molecule to a higher electronic state, and a subsequent probe pulse ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons at different time delays between the pump and probe pulses, the evolution of the excited state population can be tracked. nih.govosti.gov

Studies on MA using TR-PES have revealed oscillatory behavior in the signal from the first singlet excited state (S₁), which are known as quantum beats. nih.govresearchgate.net These beats arise from the coherent excitation of a superposition of vibrational states. The frequencies of these beats provide detailed information about the vibrational energy levels and the coupling between them. nih.govresearchgate.net For MA, the observed beating frequencies show a dependence on both the photoexcitation wavelength and the kinetic energy of the photoelectrons, which unveils the Franck-Condon overlaps between the vibrational levels of the ground electronic state (S₀), the first electronic excited state (S₁), and the ground cationic state (D₀). nih.govosti.gov

Furthermore, the analysis of these quantum beats as a function of increasing photon energy has provided evidence for intramolecular vibrational energy redistribution (IVR) occurring on the S₁ state. nih.govosti.govresearchgate.net This energy redistribution process hinders the efficient relaxation of the excited state, which is a crucial factor in determining the efficacy of a sunscreen molecule. nih.gov In a comparative study, replacing the methyl group with the larger menthyl group in MenA was found to alter the beat pattern and shorten the dampening lifetime from 1.4 ± 0.2 ps in MA to 1.0 ± 0.3 ps in MenA, suggesting a faster IVR in the latter. nih.gov

Transient Electronic Absorption Spectroscopy Investigations

Transient electronic absorption spectroscopy (TEAS), also known as flash photolysis, is another powerful pump-probe technique used to study the excited state dynamics of molecules like this compound. researchgate.netedinst.com In TEAS, a pump pulse excites the sample, and a broadband probe pulse measures the change in absorbance as a function of wavelength and time. edinst.com This allows for the observation of transient species such as excited singlet and triplet states. researchgate.netedinst.com

Investigations of this compound (MenA) and its precursor, methyl anthranilate (MA), using TEAS have shown that both molecules exhibit long-lived excited state dynamics. researchgate.net For MA in cyclohexane, photoexcitation at 330 nm leads to the appearance of transient absorption spectra that evolve over time. researchgate.net These spectra can be analyzed to identify the different electronic states populated during the relaxation process. researchgate.net

Kinetic UV-visible absorption measurements on MenA have revealed a transient species with absorption maxima around 480 nm. nih.gov This transient absorption is attributed to the triplet state (T₁) of the molecule and has solvent-dependent lifetimes ranging from 26 to 200 microseconds. nih.gov The decay of this transient absorption is significantly accelerated by the presence of oxygen, a known triplet quencher, confirming its assignment to the triplet state. nih.govscispace.com The lifetime of the T₁ state of MenA in argon-saturated ethanol (B145695) at 25 °C was estimated to be 16 μs. scispace.com

The following table summarizes the transient absorption data for this compound:

| Solvent | Transient Absorption Maxima (nm) | Triplet State Lifetime (μs) |

| Ethanol (Ar-saturated) | 470 | 16 |

| Various | 480 | 26-200 |

Data sourced from multiple studies. nih.govscispace.com

Photoprotection Mechanisms and Energy Dissipation Pathways

The ability of a sunscreen molecule to protect against harmful UV radiation is fundamentally linked to its capacity to dissipate the absorbed energy through harmless pathways. For this compound, this involves a complex interplay of structural features and dynamic processes that occur in the excited state.

Intramolecular Hydrogen Bonding and Proton Transfer Processes

This compound possesses an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl group of the ester. researchgate.netresearchgate.net This structural feature plays a crucial role in its photophysical properties. rsc.org Upon photoexcitation, the strength and geometry of this hydrogen bond can change significantly.

Studies on the precursor, methyl anthranilate (MA), have shown that upon electronic excitation, there is a constriction of the six-membered ring formed by the intramolecular hydrogen bond. rsc.org This leads to a shortening of the N-H···O=C hydrogen bond distance. rsc.org However, instead of a full proton transfer to form a keto-enol tautomer, a process common in many other UV absorbers, MA undergoes what is described as a hydrogen atom dislocation. rsc.orgrsc.org Computational studies have revealed a shallow "up-hill" gradient with respect to proton transfer in the S₁ state, suggesting that a significant energy barrier hinders complete proton transfer. researchgate.netresearchgate.net This effectively traps the population in the excited state, contributing to its long lifetime. nih.govresearchgate.netresearchgate.net The process of excited-state intramolecular proton transfer (ESIPT) is a key mechanism for rapid energy dissipation in many photoprotective molecules, but the barrier to this process in this compound makes it less efficient. rsc.orgwikipedia.org

Conical Intersection Dynamics and Non-Radiative Decay Pathways

Conical intersections (CIs) are points on the potential energy surfaces of a molecule where two electronic states become degenerate, providing extremely efficient pathways for non-radiative decay back to the ground state. nih.govrsc.org For a sunscreen to be effective, it should ideally have a readily accessible CI from the excited state to allow for rapid and safe dissipation of the absorbed UV energy.

In the case of methyl anthranilate (MA), a precursor to this compound, theoretical studies have identified a CI accessible from the S₁ state. nih.gov However, this CI is located beyond a significant energy barrier that involves hydrogen atom migration and subsequent internal rotation. nih.gov This barrier effectively hinders the non-radiative decay through the CI, trapping the molecule in the S₁ state for nanoseconds or longer. nih.gov This long-lived excited state makes the molecule more susceptible to other, potentially harmful, deactivation pathways, such as intersystem crossing to the triplet state, which can lead to the production of reactive oxygen species. rsc.orgnih.govnih.gov The lack of an easily accessible CI is a key reason why this compound is considered a less-than-ideal UV filter despite its strong UV absorption. rsc.orgnih.gov

Intramolecular Vibrational Energy Redistribution

Intramolecular vibrational energy redistribution (IVR) is the process by which vibrational energy, initially localized in a specific mode following photoexcitation, is redistributed among other vibrational modes of the molecule. nih.govrsc.org This process is crucial in determining the subsequent fate of the excited molecule.

In studies of methyl anthranilate (MA), evidence for IVR has been observed in both time-resolved photoelectron spectroscopy and dispersed fluorescence spectra. nih.govrsc.org The observation of quantum beats in TR-PES and their dampening over time provides a direct measure of the timescale of IVR. nih.gov For MA, the IVR lifetime was found to be on the order of picoseconds. nih.gov The addition of the menthyl group in this compound (MenA) increases the density of vibrational states, which is expected to accelerate the rate of IVR. nih.gov This is consistent with the observation of a shorter dampening lifetime for the quantum beats in MenA compared to MA. nih.gov

While IVR is a fundamental process, in the case of this compound, it appears to hinder efficient photoprotection. nih.gov The rapid redistribution of vibrational energy competes with the desired directional motion along the reaction coordinate that would lead to a conical intersection and rapid non-radiative decay. nih.gov Instead, the energy becomes randomized within the molecule, contributing to the trapping of the population in the long-lived S₁ state. nih.gov

Photostability and Degradation under Ultraviolet Radiation

This compound, a compound utilized as a UVA absorber, exhibits complex photophysical behaviors that dictate its stability under ultraviolet (UV) radiation. While the anthranilate class of sunscreens is generally considered photostable due to intramolecular hydrogen bonding between the amino group and the ester substituent, research reveals that this compound is susceptible to photodegradation. nih.gov Its photo-instability stems from the molecule's excited-state dynamics, particularly its unusually high quantum yield for intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). scispace.comrsc.org This process is atypical for most common UV absorbers, where internal conversion to the ground state is a much more rapid and dominant deactivation pathway. rsc.org

Upon absorbing UV-A radiation, a significant fraction of excited this compound molecules transitions to the triplet state. scispace.com This T₁ state is relatively long-lived, with lifetimes observed in the range of microseconds. nih.gov The population of this persistent triplet state is a critical juncture in its photochemistry, leading to subsequent reactions that compromise its integrity as a UV filter.

Detailed Research Findings

Comprehensive studies involving UV absorption, fluorescence, and phosphorescence measurements have elucidated the key photophysical parameters of this compound in various solvents. In ethanol at room temperature (298 K), it is highly fluorescent. scispace.comnih.gov However, a substantial portion of the excited molecules undergoes intersystem crossing to the triplet state, with a quantum yield (Φ_ISC) of 0.34. scispace.com The energy levels of the S₁ and T₁ states have been determined, and the rate constants for the various decay pathways have been calculated, highlighting the significance of the ISC pathway. scispace.comrsc.org

The primary consequence of the efficiently populated and long-lived T₁ state is its interaction with ground-state molecular oxygen (³O₂). nih.gov This interaction occurs via energy transfer, leading to the formation of reactive singlet oxygen (¹O₂). scispace.comnih.gov The generation of singlet oxygen is a key mechanism in the photodegradation of this compound and can also induce phototoxic effects. nih.govresearchgate.net The quantum yield for singlet oxygen generation (Φ_Δ) by this compound in air-saturated ethanol has been measured to be approximately 0.12. nih.govrsc.org

Studies on the closely related compound, methyl anthranilate, provide further insight into potential degradation pathways. Under UV irradiation, methyl anthranilate can form trimers. mdpi.com Furthermore, in the presence of hydroxyl radicals (•OH), which can be generated under environmental photochemical conditions, it degrades to form hydroxyderivatives. researchgate.netnih.gov The rate of degradation is significantly accelerated in the presence of H₂O₂ under UV light. researchgate.netnih.gov While this compound possesses some inherent photostability from its intramolecular hydrogen bond, its excited state has limited accessible energy dissipation pathways, trapping the energy in long-lived states that can lead to degradative side chemistry. mdpi.comresearchgate.net

The photostability of this compound can be influenced by other molecules in a formulation. Antioxidants such as Trolox (a water-soluble vitamin E analogue) and α-tocopherol (vitamin E) have been shown to quench both the S₁ and T₁ excited states of this compound. rsc.org This quenching action suppresses the generation of singlet oxygen, thus mitigating one of the main degradation pathways. rsc.org Similarly, common UVB filters like octocrylene (B1203250) and ethylhexyl methoxycinnamate can stabilize this compound by quenching its triplet states. mdpi.comresearchgate.net

Interactive Data Tables

The following tables summarize key research findings on the photophysical properties and degradation kinetics of this compound and its analogue, methyl anthranilate.

Table 1: Photophysical Properties of this compound (MA)

This table presents the quantum yields and lifetimes for the excited states of this compound, which are crucial for understanding its behavior upon UV absorption.

| Parameter | Value | Conditions | Source |

| Fluorescence Quantum Yield (Φ_F) | 0.63 | In degassed Ethanol at 25 °C | scispace.com |

| 0.64 ± 0.06 | In Ethanol | nih.gov | |

| Phosphorescence Quantum Yield (Φ_P) | 0.092 | In Ethanol at 77 K | scispace.com |

| Intersystem Crossing Quantum Yield (Φ_ISC) | 0.34 | In Ethanol at 25 °C | scispace.com |

| Triplet State (T₁) Lifetime (τ_T) | 2.36 s | In Ethanol at 77 K | scispace.com |

| 2.5 s | In low-temperature glass | nih.gov | |

| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.09 - 0.12 | In various solvents | nih.gov |

| 0.12 | In air-saturated Ethanol | rsc.org |

Table 2: Degradation-Related Kinetic Data for Anthranilates

This table details the reaction rates of methyl anthranilate (a close structural analogue to this compound) with various reactive species, illustrating its susceptibility to oxidative degradation.

| Reaction | Second-Order Rate Constant (k) | Conditions | Source |

| Methyl Anthranilate + Singlet Oxygen (¹O₂) (Total Quenching) | 2.1 ± 0.2 × 10⁷ M⁻¹ s⁻¹ | In D₂O | conicet.gov.ar |

| Methyl Anthranilate + Hydroxyl Radical (•OH) | 1.1 ± 0.1 × 10¹⁰ M⁻¹ s⁻¹ | Aqueous solution | nih.gov |

| Methyl Anthranilate + Sulfate (B86663) Radical (SO₄•⁻) | 5.6 ± 0.4 × 10⁹ M⁻¹ s⁻¹ | Aqueous solution | researchgate.net |

| Methyl Anthranilate + Dichloride Radical (Cl₂•⁻) | 4.0 ± 0.3 × 10⁸ M⁻¹ s⁻¹ | Aqueous solution | nih.gov |

| Methyl Anthranilate + Carbonate Radical (CO₃•⁻) | 3.1 ± 0.2 × 10⁸ M⁻¹ s⁻¹ | Aqueous solution | nih.gov |

Environmental Fate, Transport, and Degradation Pathways

Hydrolysis and Photodegradation Kinetics of Menthyl Anthranilate

The primary degradation pathway for this compound is photodegradation. As a UV-A absorber, it is designed to interact strongly with ultraviolet light. drugfuture.com Research into its photophysical properties provides detailed insights into its behavior upon absorbing UV radiation.

Key photophysical processes include:

Fluorescence and Phosphorescence: this compound is highly fluorescent, with a quantum yield (Φf) of 0.64 in ethanol (B145695). bioone.orgnih.govresearchgate.net Its fluorescence emission maximum is solvent-dependent, ranging from 390 nm in nonpolar solvents to 405 nm in polar environments. bioone.orgnih.gov It also exhibits phosphorescence in low-temperature glasses, with an emission maximum at 445 nm and a lifetime of 2.5 seconds. bioone.orgnih.govresearchgate.net

Triplet State Formation: Upon UV absorption, this compound can form a transient triplet state. bioone.orgnih.gov This excited state has absorption maxima at 480 nm and a lifetime that varies with the solvent, ranging from 26 to 200 microseconds. bioone.orgnih.govresearchgate.net

Singlet Oxygen Generation: The excited triplet state of this compound is efficiently quenched by molecular oxygen. bioone.orgnih.gov This energy transfer process leads to the formation of singlet oxygen (¹O₂), a reactive oxygen species. bioone.orgrsc.org The quantum yield for singlet oxygen generation (ΦΔ) has been measured to be between 0.09 and 0.12 in various solvent systems. bioone.orgnih.govresearchgate.netrsc.org The generation of this reactive species is a critical aspect of the compound's photodegradation and has potential ecotoxicological implications. bioone.orgewg.org

Despite these degradation pathways, some research considers anthranilates to be a relatively photostable class of compounds due to the presence of intramolecular hydrogen bonding. researchgate.net

| Photophysical Parameter | Value | Solvent/Conditions | Source |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | bioone.orgnih.gov |

| Fluorescence Emission Max | 390 - 405 nm | Solvent-dependent | bioone.orgnih.gov |

| Phosphorescence Emission Max | 445 nm | Low-temperature glasses | bioone.orgnih.govresearchgate.net |

| Phosphorescence Lifetime | 2.5 s | Low-temperature glasses | bioone.orgnih.govresearchgate.net |

| Triplet State Lifetime | 26 - 200 µs | Solvent-dependent | bioone.orgnih.govresearchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 - 0.12 | Various | bioone.orgnih.govresearchgate.netrsc.org |

Microbial Metabolism and Biodegradation Processes in Diverse Matrices

Specific research on the microbial metabolism and biodegradation of this compound in matrices such as soil and water is limited in the available literature. While its precursor, anthranilic acid, and the related ester, methyl anthranilate, are known to be biodegradable, this does not provide direct evidence for the metabolic fate of the menthyl ester. europa.eueuropa.eu The parent compound, anthranilic acid, can be degraded by bacteria through several proposed pathways, including the catechol, gentisate, and 3-hydroxyanthranilate pathways. However, the influence of the bulky menthyl group on these enzymatic processes for this compound itself has not been detailed.

Environmental Persistence and Dissipation Mechanisms

The environmental persistence of this compound is not extensively documented with specific half-life data for soil or water. However, its primary dissipation mechanism is understood to be photodegradation, as discussed previously. drugfuture.comnih.gov The compound's function as a UV filter inherently means it is designed to be photoreactive, leading to its transformation in the presence of sunlight. The generation of a transient triplet state with a microsecond lifetime represents a rapid energy dissipation pathway. bioone.orgnih.govresearchgate.net

Some sources classify this compound as having a low concern for persistence and bioaccumulation. ewg.org However, there is a recognized need for more comprehensive environmental risk assessments to fully understand its behavior and persistence in various environmental compartments. atamanchemicals.comyahoo.com

Ecotoxicological Implications and Non-Target Organism Studies

The use of this compound (Meradimate) in sunscreen products has led to scrutiny regarding its potential environmental impact, particularly on aquatic ecosystems. practicaldermatology.comatamanchemicals.com In recent years, there have been calls from scientific bodies like the National Academies for the U.S. Environmental Protection Agency (EPA) to conduct thorough Environmental Risk Assessments (ERAs) for numerous UV filters, including Meradimate, to better understand their ecological risks. yahoo.com

While some assessments suggest a low ecotoxicological concern, there is also an acknowledgment that more research is required to fully evaluate its potential impact on marine life, such as coral reefs. ewg.orgatamanchemicals.com One study that predicted the acute aquatic toxicity for several organic UV filters provided estimated values for this compound. srce.hr The primary concern stems from its potential to generate reactive oxygen species (singlet oxygen) upon exposure to sunlight, which can be harmful to biological systems. bioone.org

| Organism/Endpoint | Value | Source |

|---|---|---|

| Predicted Acute Aquatic Toxicity (Fish) | LC50: 4.64 mg/L | srce.hr |

| Predicted Acute Aquatic Toxicity (Daphnia) | EC50: 4.64 mg/L | srce.hr |

| Predicted Chronic Aquatic Toxicity (Fish) | NOEC: 0.83 mg/L | srce.hr |

Note: The values in the table above are from a predictive study and not from direct experimental testing on the specified organisms.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of menthyl anthranilate in various matrices, including commercial products and biological samples. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase to achieve separation.

Detailed research has established robust HPLC methods for determining the concentration of this compound. For instance, in a study analyzing a microencapsulated formulation, a reversed-phase HPLC method was developed using a C18 column. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid to improve peak shape and resolution. nih.gov Detection is often performed using a UV detector at wavelengths where this compound exhibits strong absorbance, such as 220, 248, and 336 nm. oclc.orgresearchgate.net

The quantitative accuracy of HPLC methods is validated through several parameters. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak response against the concentration. oclc.org A high correlation coefficient (typically R² > 0.99) indicates a strong linear relationship. google.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. For this compound, LODs have been reported in the range of 0.04 to 94 µg/L and LOQs from 0.36 to 277 µg/L, depending on the specific method and detector used. researchgate.netgoogle.comnih.gov Recovery studies, where a known amount of this compound is added to a sample matrix and then analyzed, are performed to assess the method's accuracy. Mean recoveries are often in the range of 76.6% to 106.3%. oclc.orgresearchgate.netnih.gov

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Value/Range | Reference |

| Column Type | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water gradient | nih.gov |

| Detection Wavelengths (UV) | 220, 248, 336 nm | oclc.orgresearchgate.net |

| Linearity (R²) | > 0.999 | google.comnih.gov |

| Limit of Detection (LOD) | 0.04 - 94 µg/L | researchgate.netgoogle.comnih.gov |

| Limit of Quantification (LOQ) | 0.36 - 277 µg/L | google.comnih.gov |

| Mean Recovery | 76.6% - 106.3% | oclc.orgresearchgate.netnih.gov |

This table is interactive. Click on the headers to sort the data.

UV-Visible Spectroscopy for Absorbance and Quantification

UV-Visible spectroscopy is a fundamental technique for characterizing this compound, primarily due to its strong absorption of ultraviolet radiation, which is the basis of its function as a sunscreen agent. This method is used to determine the compound's absorbance spectrum and for its quantification in various solvents.

This compound exhibits a broad UV absorption spectrum, effectively absorbing in both the UVA and UVB regions (200–400 nm). The UV-Visible absorption spectrum of this compound in ethanol (B145695) shows three distinct absorption bands at approximately 224 nm, 253 nm, and 315 nm. dur.ac.uk In different solvent systems, the maximum absorbance (λmax) can be observed at slightly different wavelengths, for instance, at 288 and 325 nm. researchgate.net The molar absorption coefficient, a measure of how strongly the compound absorbs light at a specific wavelength, has been determined to be in the range of 5400 - 7000 dm³ mol⁻¹ cm⁻¹ at 315 nm in various solvents. dur.ac.uk

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at a specific wavelength. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Studies have shown a linear relationship between concentration and absorbance, with high correlation coefficients (r² > 0.99). tci-thaijo.org The selection of an optimal wavelength for quantification is crucial to ensure sensitivity and minimize interference from other components in the sample. tci-thaijo.org

Table 2: UV-Visible Spectroscopic Properties of this compound

| Property | Value/Range | Solvent/Conditions | Reference |

| Absorption Maxima (λmax) | ~224, 253, 315 nm | Ethanol | dur.ac.uk |

| Absorption Maxima (λmax) | 288, 325 nm | Not specified | researchgate.net |

| Molar Absorption Coefficient (at 315 nm) | 5400 - 7000 dm³ mol⁻¹ cm⁻¹ | Various solvents | dur.ac.uk |

| Linearity (r²) | > 0.99 | Methanol (B129727) with 1% H₂SO₄ | tci-thaijo.org |

This table is interactive. Click on the headers to sort the data.

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the structure of this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is obtained.

The FTIR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrations of its chemical bonds. For this compound, key functional groups include the ester carbonyl group (C=O), the aromatic ring, and the N-H bond of the amine group. The presence of an intense band around 1744 cm⁻¹ is indicative of the ester carbonyl functional group. Additionally, the FTIR spectrum can provide information about changes in the chemical structure that may occur due to degradation or interaction with other substances. mdpi.com For instance, a reduction in peak intensity or the appearance of new peaks can signal a chemical interaction. conicet.gov.ar This technique is particularly useful in compatibility studies to assess potential interactions between this compound and other ingredients in a formulation. conicet.gov.ar

Infrared spectroscopy has been successfully used to identify individual active components in sunscreen formulations and to monitor changes that occur following irradiation. dur.ac.uk The technique can probe the molecular structure and how it might be altered, for example, through photoisomerization, by observing changes in vibrational modes such as O-H, N-H, and S-H stretching. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC/MS) is an essential analytical method for the identification of volatile and semi-volatile degradation products of this compound. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.

In GC/MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. These separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for its identification by comparing it to spectral libraries. cac-accr.ca

The identification of degradation products is crucial for understanding the stability of this compound under various environmental stressors, such as UV radiation. For instance, oxidative degradation can lead to the formation of smaller, more volatile compounds. cac-accr.ca In the context of related compounds, GC/MS has been used to identify degradation products like 2-aminobenzoic acid (anthranilic acid), isatin, and isatoic anhydride (B1165640) from the degradation of indigo, which shares some structural similarities. cac-accr.ca The specific ions for each compound are monitored to confirm their presence. For methyl anthranilate, a related compound, the specific ions sought are m/z 92, 119, and 151. embrapa.br The development of rapid GC/MS methods allows for efficient screening and quantification of such compounds in various matrices. nih.govembrapa.br

Time-Resolved Luminescence and Fluorescence Spectroscopy

Time-resolved luminescence and fluorescence spectroscopy are sophisticated techniques used to investigate the photophysical properties of this compound, particularly its behavior after absorbing UV radiation. These methods provide insights into the excited states of the molecule and the pathways by which it dissipates the absorbed energy.

Luminescence studies have revealed that this compound is highly fluorescent, with a quantum yield (a measure of fluorescence efficiency) of approximately 0.64 in ethanol. researchgate.netnih.govresearchgate.net Its fluorescence emission maximum is solvent-dependent, typically occurring in the range of 390-405 nm. nih.govresearchgate.net Phosphorescence, a longer-lived form of luminescence, has also been detected at low temperatures, with an emission maximum at 445 nm and a lifetime of 2.5 seconds. nih.govresearchgate.net

Kinetic UV-visible absorption measurements have identified a transient species with an absorption maximum at 480 nm, which is attributed to the triplet state of the molecule. nih.govresearchgate.net The lifetime of this triplet state is solvent-dependent, ranging from 26 to 200 microseconds. nih.govresearchgate.net This triplet state is efficiently quenched by oxygen, leading to the formation of singlet oxygen, a reactive oxygen species. nih.govresearchgate.net The quantum yield of singlet oxygen formation has been determined to be in the range of 0.09-0.12. nih.gov These findings are critical for understanding the potential for photodegradation and the generation of potentially damaging species. dur.ac.uk

Table 3: Photophysical Properties of this compound

| Property | Value/Range | Conditions | Reference |

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | researchgate.netnih.govresearchgate.net |

| Fluorescence Emission Maximum | 390 - 405 nm | Solvent-dependent | nih.govresearchgate.net |

| Phosphorescence Emission Maximum | 445 nm | Low-temperature glasses | nih.govresearchgate.net |

| Phosphorescence Lifetime | 2.5 s | Low-temperature glasses | nih.govresearchgate.net |

| Triplet State Absorption Maximum | 480 nm | - | nih.govresearchgate.net |

| Triplet State Lifetime | 26 - 200 µs | Solvent-dependent | nih.govresearchgate.net |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 - 0.12 | All systems studied | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mechanistic Studies of Biological Interactions and Applications

Molecular Mechanisms in Photoprotection Agents

Menthyl anthranilate, known as meradimate in sunscreen formulations, functions as a chemical sunscreen agent by absorbing ultraviolet (UV) radiation, particularly in the UVA spectrum (315–400 nm). researchgate.netatamanchemicals.com Its primary role is to convert this harmful radiation into less damaging infrared radiation, or heat. cosmeticsinfo.org The photoprotective capability of this compound and its precursor, methyl anthranilate, is attributed to their molecular structure, which includes an intramolecular hydrogen bond. researchgate.net This feature is believed to contribute to their photostability. researchgate.net

Upon absorbing UV radiation, this compound is promoted to an excited singlet state (S1). rsc.org Studies have revealed that the deactivation of this excited state involves several pathways, including fluorescence and intersystem crossing (ISC) to a triplet state (T1). rsc.orgscispace.com The quantum yield of fluorescence for this compound in ethanol (B145695) has been measured to be 0.64, while the ISC quantum yield is 0.34. researchgate.netscispace.com This high ISC quantum yield is noteworthy as it differs from many other UV absorbers where internal conversion is the more dominant and faster deactivation pathway. rsc.org

However, the excited state dynamics of this compound are not without complexities. Research has shown that it can have a long-lived triplet state, which can be quenched by oxygen to produce singlet oxygen, a reactive oxygen species that can be harmful to biological systems. researchgate.net The quantum yield for singlet oxygen generation has been reported to be in the range of 0.09-0.12. researchgate.net Furthermore, some studies suggest that intramolecular vibrational energy redistribution within the excited state can hinder the efficient and rapid relaxation back to the ground state, which is a desirable characteristic for a sunscreen filter. osti.govresearchgate.netnih.gov This has led to some debate about its ideal suitability in sunscreen formulations. rsc.org Despite this, its ability to be stabilized by other common UV filters like octocrylene (B1203250) and ethylhexyl methoxycinnamate through the quenching of its triplet states has been demonstrated. mdpi.com

| Photophysical Property | Value/Observation | Significance in Photoprotection |

|---|---|---|

| UV Absorption Maxima | 220 nm, 249 nm, 340 nm researchgate.net | Absorbs harmful UVA radiation. |

| Fluorescence Quantum Yield (in ethanol) | 0.64 researchgate.netscispace.com | One pathway for dissipating absorbed energy. |

| Intersystem Crossing (ISC) Quantum Yield (in ethanol) | 0.34 rsc.orgscispace.com | Leads to the formation of the triplet state. |

| Triplet State Lifetime (in ethanol) | 16 µs scispace.com | A long-lived triplet state increases the potential for photosensitization. |

| Singlet Oxygen Quantum Yield | 0.09–0.12 researchgate.net | Generation of a reactive oxygen species. |

Antimicrobial Properties and Biofilm Modulation

Recent research has brought to light the antimicrobial potential of this compound derivatives. Specifically, organodiselenide and organoselenocyanate hybrids of methyl anthranilate have shown significant antibacterial and antifungal activity. mdpi.comnih.govmdpi.com These compounds have been tested against various pathogens, including Staphylococcus aureus (a Gram-positive bacterium), Escherichia coli (a Gram-negative bacterium), and Candida albicans (a fungus). mdpi.comnih.govmdpi.com

Studies have indicated that S. aureus and C. albicans are generally more sensitive to these methyl anthranilate derivatives than E. coli. mdpi.comnih.gov For instance, certain organodiselenide hybrids demonstrated antifungal activity comparable to the standard drug clotrimazole (B1669251) and promising antibacterial activity against both E. coli and S. aureus. nih.govmdpi.com

In addition to direct antimicrobial action, methyl anthranilate has been shown to interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. chemicalbook.com By disrupting this communication, the compound can act as an anti-biofilm agent, which could potentially enhance the efficacy of antibiotics and reduce bacterial virulence. chemicalbook.com This suggests a role for this compound in improving food safety and as a potential agent in managing microbial communities. chemicalbook.com

| Microorganism | Compound Type | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Organodiselenide/Organoselenocyanate hybrids of methyl anthranilate mdpi.comnih.govmdpi.com | High sensitivity, antibacterial activity. mdpi.comnih.govmdpi.com |

| Escherichia coli | Organodiselenide/Organoselenocyanate hybrids of methyl anthranilate mdpi.comnih.govmdpi.com | Moderate sensitivity, antibacterial activity. mdpi.comnih.govmdpi.com |

| Candida albicans | Organodiselenide/Organoselenocyanate hybrids of methyl anthranilate mdpi.comnih.govmdpi.com | High sensitivity, antifungal activity. mdpi.comnih.govmdpi.com |

| Various bacteria | Methyl anthranilate chemicalbook.com | Interference with quorum sensing, anti-biofilm activity. chemicalbook.com |

Role in Flavor and Fragrance Biosynthesis and Perception

This compound and its precursor, methyl anthranilate, are well-known for their characteristic grape-like aroma and are used as flavoring agents in various food products and in the fragrance industry. birdbuffer.compestmanglobal.comchemicalbook.com The perception of its aroma is a result of the volatile nature of the compound and its interaction with olfactory receptors in the nasal cavity. evitachem.com This binding triggers neural signals that the brain interprets as a specific scent. evitachem.com

The biosynthesis of methyl anthranilate in plants like Concord grapes is a key factor in their distinctive flavor profile. chemicalbook.com While direct extraction from natural sources is often economically unfeasible due to low yields, microbial production methods are being developed as a sustainable alternative to petroleum-based chemical synthesis. chemicalbook.com

Computational Chemistry and Theoretical Modeling of Menthyl Anthranilate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of Menthyl Anthranilate, which govern its interaction with UV radiation. Studies often use its precursor, Methyl Anthranilate (MA), as a model system, given that their photochemical and photophysical properties are nearly identical due to the chromophore being the anthranilate moiety. rsc.orgresearchgate.net

Computational investigations typically employ Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited states. rsc.org A common level of theory used is B3LYP-D3BJ/def2TZVP, which has shown good correspondence with experimental results. rsc.org These calculations reveal that the most stable ground-state rotamer of the anthranilate chromophore features an intramolecular hydrogen bond between an amine group hydrogen and the carbonyl oxygen, forming a six-membered ring. rsc.org

Upon electronic excitation to the first excited singlet state (S1), significant structural changes occur. Calculations show a constriction of this hydrogen-bonded ring, leading to a notable shortening of the N-H···O=C hydrogen bond distance from approximately 1.926 Å in the ground state (S0) to 1.723 Å in the excited state. rsc.org This change is described as a hydrogen atom dislocation rather than a full transfer. rsc.org The electronic structure, characterized by this intramolecular hydrogen bond, is key to its function, allowing for the delocalization of electrons which influences its maximum UV absorption. nih.gov

The reactivity of this compound, particularly its behavior after absorbing UV light, is also explored through these calculations. A significant aspect of its photochemistry is the generation of a long-lived triplet state. researchgate.netnih.gov This triplet state is efficiently quenched by molecular oxygen, leading to the formation of singlet oxygen, a reactive oxygen species. researchgate.netnih.gov The quantum yield for singlet oxygen generation in air-saturated ethanol (B145695) has been measured to be 0.12. nih.gov

| Property | Ground State (S0) | Excited State (S1) | Change (S1 - S0) |

|---|---|---|---|

| S0-S1 Electronic Origin (cm⁻¹) | 28,852 | - | |

| N-H···O=C Distance (Å) | 1.926 | 1.723 | -0.203 |

| C=O Bond Length (Å) | 1.229 | 1.269 | +0.040 |

| N-H Bond Length (Å) | 1.011 | 1.041 | +0.030 |

Molecular Dynamics Simulations of Excited States

While direct, extensive molecular dynamics (MD) simulations on this compound are not widely published, its photodynamics have been thoroughly investigated using a combination of ultrafast spectroscopy and computational modeling, particularly on its precursor, Methyl Anthranilate (MA). researchgate.netresearchgate.net These studies are critical for understanding the fate of the molecule after it absorbs a UV photon.

Investigations using time-resolved ion yield spectroscopy and transient electronic absorption spectroscopy reveal that both this compound (MenA) and MA exhibit long-lived excited state dynamics. researchgate.net After photoexcitation, the molecule does not efficiently return to the ground state via non-radiative pathways, which would be the ideal characteristic for a sunscreen. nih.gov Instead, the photoexcited population becomes trapped in the S1 excited state, making luminescence (fluorescence) a prominent decay pathway. researchgate.net

| Parameter | Value | Solvent/Conditions | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield (Φf) | 0.64 ± 0.06 | Ethanol | researchgate.net |

| Phosphorescence Quantum Yield (Φp) | 0.092 | Ethanol at 77 K | scispace.com |

| Intersystem Crossing Quantum Yield (ΦISC) | 0.34 | Ethanol at 25 °C | scispace.com |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09 - 0.12 | Various solvents | researchgate.net |

| S1 State Lifetime | 27 ns | Gas phase | rsc.org |

| T1 State Lifetime | 2.5 s | Low-temperature glasses | researchgate.net |

| T1 State Lifetime | 26 - 200 µs | Various solvents, room temp. | researchgate.net |

Thermodynamic Property Predictions and Isomer Analysis

The prediction of thermodynamic properties through computational methods is essential for understanding the stability, environmental fate, and behavior of a chemical and its isomers. While specific studies on this compound isomers are not prevalent, detailed computational methodologies have been established for closely related molecules like methyl methylanthranilate isomers, providing a clear blueprint for analysis. mdpi.comnih.govresearchgate.net

The relative stability of different isomers can be determined by comparing their calculated gas-phase Gibbs energies of formation (ΔfG°(g)). researchgate.net For example, in the study of methyl methylanthranilate isomers, the stability was found to increase in the order of MMA-6 < MMA-5 < MMA-3 < MMA-4. researchgate.net This type of analysis is critical for predicting which isomers are likely to be more prevalent or stable, which has implications for synthesis and biological activity.

| Isomer | Calculated ΔfH°(g) (kJ·mol⁻¹) |

|---|---|

| Methyl 3-methylanthranilate (MMA-3) | -340.5 |

| Methyl 4-methylanthranilate (MMA-4) | -341.2 |

| Methyl 5-methylanthranilate (MMA-5) | -340.7 |

| Methyl 6-methylanthranilate (MMA-6) | -329.5 |

Structure-Activity Relationship (SAR) Modeling for Biological Functions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity or toxicity of chemicals based on their molecular structure. These models are particularly valuable for screening large numbers of compounds and prioritizing them for further testing.

For anthranilates, SAR models have been applied to predict a range of biological functions. The Ecological Structure-Activity Relationship (ECOSAR) program, developed by the US EPA, is frequently used to estimate the environmental toxicity of chemicals. mdpi.comepa.gov Studies have used ECOSAR to predict the acute and chronic aquatic toxicity of Methyl Anthranilate and its degradation byproducts (hydroxyderivatives) to organisms like fish and daphnids. mdpi.comresearchgate.net These predictions are crucial for environmental risk assessment. mdpi.com

Beyond environmental fate, SAR modeling has been used to investigate the interaction of this compound with biological systems. A consensus modeling approach, combining multiple predictive models, was used to evaluate the potential of 38 sunscreen ingredients to act as endocrine disruptors by binding to the estrogen receptor (ER). mdpi.comresearchgate.net In this study, this compound was one of the compounds assessed for its potential ER binding activity. mdpi.com

Broader SAR analyses of the anthranilate chemical class have revealed key structural features responsible for various biological activities. For instance, studies on novel anthranilate diamide (B1670390) derivatives have identified their potential as anticancer agents through the inhibition of targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. semanticscholar.org Such studies correlate specific substitutions and structural motifs with inhibitory potency, guiding the design of more effective therapeutic agents. semanticscholar.org

| Model/Approach | Compound(s) | Predicted Biological Function/Endpoint | Finding | Reference |

|---|---|---|---|---|

| ECOSAR | Methyl Anthranilate & its hydroxyderivatives | Aquatic Toxicity (Fish, Daphnid) | Hydroxyderivative byproducts are predicted to have comparable toxicity to the parent compound. | mdpi.com |

| Consensus DF Classification Model | This compound | Estrogen Receptor (ER) Binding Activity | Evaluated as part of a large-scale screening of sunscreen ingredients for potential endocrine activity. | mdpi.comresearchgate.net |

| SAR Analysis | Anthranilate diamide derivatives | Anticancer Activity (EGFR/Tubulin Inhibition) | Identified terminal sulphonamide and Schiff base fragments as important for potent anticancer activity. | semanticscholar.org |

| QSAR Approach | General local anesthetics (including anthranilates) | Antimicrobial Activity | Revealed structural features responsible for antimicrobial effects. | researchgate.net |

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Novel Menthyl Anthranilate Derivatives

The synthesis of novel derivatives from anthranilate esters like methyl or this compound is a subject of extensive research to create compounds with tailored properties. These syntheses often involve modifications at the amino group, the aromatic ring, or the ester moiety.

One approach involves the N-alkylation of the anthranilate core. For instance, methyl anthranilate can be N-methylated using reagents like dimethyl sulfate (B86663) or methyl iodide. google.com A common synthetic route starts with isatoic anhydride (B1165640), which is reacted with a base like potassium hydroxide, followed by an alkylating agent. google.com This general methodology can be adapted for this compound to produce N-alkylated this compound derivatives.

Another significant area of derivatization is the synthesis of heterocyclic systems. Methyl anthranilate is a key starting material for producing 2,1-benzothiazine 2,2-dioxides. researchgate.net The synthesis begins with the mesylation of methyl anthranilate, followed by N-alkylation and a base-catalyzed cyclization to form the benzothiazine framework. researchgate.net This resulting heterocyclic structure can be further modified, for example, through hydrazinolysis and condensation with various aldehydes to yield a series of N-benzylidene-N'-(1-methyl-2,2-dioxo-2,3-dihydro-1H-2λ6-benzo[c] redalyc.orggoogle.comthiazin-4-ylidene)-hydrazines. researchgate.net

Furthermore, radioiodinated anthranilate derivatives have been synthesized for potential applications in in vivo imaging. nii.ac.jp A general synthesis involves reacting methyl anthranilate with an aldehyde (e.g., isonicotin aldehyde) in the presence of acetic acid, followed by reduction with sodium cyanotrihydroborate to yield the N-substituted derivative. nii.ac.jp This intermediate can then be further functionalized and subsequently radioiodinated. nii.ac.jp

The enzymatic synthesis of anthranilate derivatives represents a greener alternative to chemical methods. UDP-dependent glycosyltransferases (UGTs) have been identified that can glycosylate alkyl-ester derivatives of anthranilic acid, including methyl anthranilate, to produce compounds like methyl anthranilate N-glucose. biorxiv.org This biocatalytic approach can mitigate undesirable properties of the parent compound. biorxiv.org

A summary of synthetic strategies for anthranilate derivatives is presented below:

| Starting Material | Reagents/Method | Derivative Class | Reference(s) |

| Isatoic Anhydride | 1. KOH2. Methyl iodide3. Methanol (B129727) | Methyl N-methylanthranilate | google.com |

| Methyl Anthranilate | 1. Methane sulfonyl chloride2. N-alkylation3. Base-catalyzed cyclization | 2,1-Benzothiazine 2,2-dioxides | researchgate.net |

| Methyl Anthranilate | Isonicotin aldehyde, Acetic acid, Sodium cyanotrihydroborate | N-substituted anthranilates (for radioiodination) | nii.ac.jp |

| Methyl Anthranilate | UDP-dependent glycosyltransferases (UGTs) | Anthranilate N-glucosides | biorxiv.org |

Elucidation of Structure-Function Relationships in Photoprotection

The efficacy of a sunscreen agent is intrinsically linked to its molecular structure and its subsequent photophysical and photochemical behavior. For this compound, its ability to absorb UV-A radiation and dissipate the absorbed energy in a harmless manner is key to its photoprotective function.

The core structure responsible for the UV-absorbing properties of anthranilates is the aminobenzoate moiety. The position of the amino group ortho to the ester substituent is crucial, as it facilitates the formation of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen of the ester group. researchgate.netresearchgate.netnih.gov This structural feature is considered a primary reason for the general photostability of the anthranilate class of sunscreens. nih.gov

Studies comparing the photophysics of this compound (MenA) and its precursor, methyl anthranilate (MA), provide insight into the role of the ester group. researchgate.net Both molecules exhibit long-lived excited state dynamics. researchgate.net The UV absorption spectra of both MenA and MA are very similar, indicating that the chromophore is essentially the aminobenzoate part and the larger, non-conjugated menthyl group does not significantly alter the primary absorption process. researchgate.net The photoprotection capabilities are therefore not drastically influenced by the aliphatic structure of the ester group alone. researchgate.net

The photoprotective properties of key anthranilate-based sunscreens are summarized in the table below:

| Compound | Key Structural Feature | UV Absorption Maxima | Photoprotection Mechanism | Reference(s) |

| This compound | Intramolecular H-bond; Menthyl ester group | 220 nm, 249 nm, 340 nm | UV-A absorption, energy dissipation via fluorescence and other non-radiative pathways. | researchgate.net |

| Methyl Anthranilate | Intramolecular H-bond; Methyl ester group | 288 nm, 325 nm | UV absorption, serves as a precursor and model for MenA photophysics. | researchgate.netnih.gov |

| Octyl Methoxycinnamate | - | UV-B range | Often used in combination with this compound to provide broad-spectrum protection. | researchgate.netnih.gov |

Derivatization for Enhanced Biological Activities (e.g., Repellency, Antimicrobial)

Beyond photoprotection, derivatives of anthranilic acid are known to possess other biological activities, which can be enhanced through chemical modification. The core anthranilate structure serves as a template for developing agents with improved repellency and antimicrobial properties.

Repellency: Methyl anthranilate is a known bird repellent. google.comjmb.or.kr Its mode of action is believed to be based on irritation from its volatile nature. escholarship.org Derivatives such as dimethyl anthranilate have also been investigated for these properties. google.com The effectiveness of these repellents can be limited by factors like photodeterioration and phytotoxicity. unl.edu Research has focused on creating formulations and derivatives that extend the useful life and reduce plant damage. google.com While less studied specifically for repellency, derivatization of the this compound structure could potentially modulate its volatility and persistence, thereby enhancing its repellent characteristics. Enzymatic glycosylation of methyl anthranilate has been shown to produce a compound that retains bird repellent effects, demonstrating that significant structural modification can maintain this activity. biorxiv.org

Antimicrobial Activity: The search for new antimicrobial agents has led to the synthesis of various derivatives of bioactive scaffolds. Organoselenium compounds, in particular, have gained attention for their pharmacological applications. mdpi.com Novel organoselenocyanate and organodiselenide hybrids based on a methyl anthranilate framework have been synthesized and evaluated for their antimicrobial potency. mdpi.commdpi.com

In one study, a series of methyl anthranilate-based organoselenocyanates were tested against various microbial strains. mdpi.com The results indicated that the azoic derivatives, a methyl ester derivative, and a phenoxy acetamide (B32628) derivative showed promising activity against Candida albicans, Staphylococcus aureus, and Escherichia coli. mdpi.com Similarly, a series of diselenide-tethered methyl anthranilate hybrids were synthesized, with some compounds showing excellent antimicrobial activities. mdpi.com For instance, one derivative, methyl 2-amino-5-(methylselanyl) benzoate, exhibited antifungal activity comparable to the standard drug clotrimazole (B1669251) and promising antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. mdpi.com

These studies demonstrate that introducing selenium-containing functional groups onto the anthranilate ring is a viable strategy for generating derivatives with significant antimicrobial properties.

| Derivative Class | Target Activity | Example Compound/Modification | Key Findings | Reference(s) |

| Alkyl Anthranilates | Bird Repellency | Methyl anthranilate, Dimethyl anthranilate | Effective avian irritants. | google.comjmb.or.krescholarship.org |

| Glycosylated Anthranilates | Bird Repellency | Methyl anthranilate N-glucose | Retains repellent effect of the parent compound. | biorxiv.org |

| Organoselenocyanate Hybrids | Antimicrobial | Azoic and phenoxy acetamide derivatives of methyl anthranilate | Promising activity against C. albicans, S. aureus, and E. coli. | mdpi.com |

| Organodiselenide Hybrids | Antimicrobial | Methyl 2-amino-5-(methylselanyl) benzoate | Potent antifungal and antibacterial activity. | mdpi.com |

Applications in Complex Chemical Entities (e.g., Quinazolinones, Indazolones)

This compound and its simpler analogue, methyl anthranilate, are valuable building blocks in organic synthesis for the construction of more complex, fused heterocyclic systems. Quinazolinones and indazolones are two such classes of compounds that are of significant interest due to their diverse biological activities.

Quinazolinones: The quinazolinone scaffold is a core structure in numerous natural and synthetic compounds. Methyl anthranilate is a common precursor for the synthesis of 4(3H)-quinazolinones. A typical synthetic route involves first reacting methyl anthranilate with acetic anhydride to form methyl 2-acetamidobenzoate. This intermediate is then cyclized by reacting it with a nitrogen source, such as ammonia (B1221849) or hydrazine (B178648) hydrate (B1144303), to yield 2-methyl-3(H)-quinazolinone or 2-methyl-3-amino-4-quinazolinone, respectively. Microwave-assisted organic synthesis (MAOS) has been shown to improve these reactions by increasing yields and reducing reaction times.

Another approach involves the reaction of methyl anthranilate with isothiocyanatobenzene to produce a thiourea (B124793) derivative, which is then reacted with hydrazine hydrate to synthesize 3-amino-2-(phenylamino)quinazolin-4(3H)-one. uobaghdad.edu.iq This quinazolinone derivative can be further reacted with various aromatic aldehydes to generate a library of Schiff bases. uobaghdad.edu.iq Additionally, 2-selenoxo-1,2,3,4-tetrahydro-4-quinazolinones can be prepared in high yields by the cyclization reaction between methyl anthranilate and isoselenocyanates. mdpi.com

Indazolones: Indazolones are another important class of N-heterocycles. The synthesis of indazolone derivatives can be achieved starting from methyl anthranilate-type substrates. researchgate.net One modern approach involves the intramolecular oxidative cyclization of N-acyl or N-aryl anthranilamide derivatives. researchgate.net Substrates derived from anthranilate can be converted to indazolones in the presence of an oxidant like phenyliodine(III)bis(trifluoroacetate) (PIFA). redalyc.orgresearchgate.net This method relies on the formation of an N-N bond to construct the heterocyclic ring. This synthetic strategy is considered advantageous as it utilizes an environmentally friendly oxidizing agent. researchgate.net

The versatility of the anthranilate structure in these syntheses highlights its importance as a foundational molecule for generating chemical diversity in drug discovery and materials science.

| Precursor | Target Heterocycle | Key Reagents/Conditions | Resulting Structure | Reference(s) |

| Methyl Anthranilate | Quinazolinone | 1. Acetic anhydride2. Ammonia or Hydrazine Hydrate | 2-Methyl-4(3H)-quinazolinone derivatives | |

| Methyl Anthranilate | Quinazolinone | Isothiocyanatobenzene, Hydrazine hydrate | 3-Amino-2-(phenylamino)quinazolin-4(3H)-one | uobaghdad.edu.iq |

| Methyl Anthranilate | Selenoquinazolinone | Isoselenocyanates | 2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinones | mdpi.com |

| N-Aryl Amides (from Anthranilate) | Indazolone | Phenyliodine(III)bis(trifluoroacetate) (PIFA) | Indazolone derivatives | redalyc.orgresearchgate.net |

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology for Advanced Formulations (e.g., Silver Nanoparticles)

The integration of menthyl anthranilate with nanotechnology, particularly through the use of silver nanoparticles (AgNPs), is a promising area of research for developing advanced formulations. researchgate.netmdpi.com this compound is a naturally derived compound used in cosmetic products. dntb.gov.ua Researchers have successfully developed a UV-protective sunscreen gel by loading methyl anthranilate onto silver nanoparticles (MA-AgNPs). researchgate.net This was achieved using a microwave-assisted synthesis method, which allows for controlled growth and morphology of the nanomaterials. researchgate.net